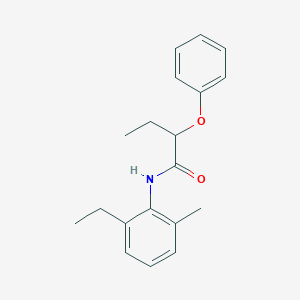
4-Chloro-6-(3-methyl-5-phenylpyrazol-1-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-(3-methyl-5-phenylpyrazol-1-yl)pyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CPP, and it is a pyrimidine derivative that has a chloro group at the 4th position and a pyrazolyl group at the 6th position. CPP has been synthesized using various methods, and it has been found to exhibit several biochemical and physiological effects.
作用机制
The mechanism of action of CPP involves its inhibition of several kinases, including CDK1, GSK3β, and AKT. Inhibition of these kinases leads to the suppression of cancer cell growth and proliferation. CPP has also been found to induce apoptosis in cancer cells by activating several signaling pathways, including the p53 pathway, the caspase pathway, and the Bcl-2 pathway.
Biochemical and Physiological Effects
CPP has been found to exhibit several biochemical and physiological effects, including its ability to inhibit the activity of several kinases, induce apoptosis in cancer cells, and regulate several signaling pathways. CPP has also been found to exhibit anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of several diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
实验室实验的优点和局限性
The advantages of using CPP in lab experiments include its ability to inhibit the activity of several kinases, induce apoptosis in cancer cells, and regulate several signaling pathways. CPP is also relatively easy to synthesize using various methods, including the Suzuki-Miyaura coupling reaction, the Stille coupling reaction, and the Sonogashira coupling reaction. The limitations of using CPP in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
未来方向
There are several future directions for the research on CPP, including its use as a potential anticancer agent, its role in regulating several signaling pathways, and its potential applications in the treatment of several diseases, including Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the safety and efficacy of CPP in humans, and to develop new synthesis methods for this compound.
合成方法
CPP can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, the Stille coupling reaction, and the Sonogashira coupling reaction. The Suzuki-Miyaura coupling reaction involves the reaction of 4-chloro-6-bromo-pyrimidine with 3-methyl-5-phenylpyrazole in the presence of a palladium catalyst and a base. The Stille coupling reaction involves the reaction of 4-chloro-6-iodo-pyrimidine with 3-methyl-5-phenylpyrazole in the presence of a palladium catalyst and a tin reagent. The Sonogashira coupling reaction involves the reaction of 4-chloro-6-iodo-pyrimidine with 3-methyl-5-phenylpyrazole in the presence of a palladium catalyst and a copper reagent.
科学研究应用
CPP has been found to exhibit several scientific research applications, including its use as a kinase inhibitor and as a potential anticancer agent. CPP has been shown to inhibit the activity of several kinases, including cyclin-dependent kinase 1 (CDK1), glycogen synthase kinase 3 beta (GSK3β), and protein kinase B (AKT). Inhibition of these kinases has been linked to the suppression of cancer cell growth and proliferation. CPP has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is regulated by several signaling pathways.
属性
产品名称 |
4-Chloro-6-(3-methyl-5-phenylpyrazol-1-yl)pyrimidine |
|---|---|
分子式 |
C14H11ClN4 |
分子量 |
270.72 g/mol |
IUPAC 名称 |
4-chloro-6-(3-methyl-5-phenylpyrazol-1-yl)pyrimidine |
InChI |
InChI=1S/C14H11ClN4/c1-10-7-12(11-5-3-2-4-6-11)19(18-10)14-8-13(15)16-9-17-14/h2-9H,1H3 |
InChI 键 |
ZTSWVIJPCKDTCA-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)C2=CC=CC=C2)C3=CC(=NC=N3)Cl |
规范 SMILES |
CC1=NN(C(=C1)C2=CC=CC=C2)C3=CC(=NC=N3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl 2-{[(2-chlorophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258763.png)



![2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B258772.png)
![2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole](/img/structure/B258773.png)
![2-[2-(4-Chloro-benzenesulfonyl)-ethyl]-benzothiazole](/img/structure/B258774.png)

![4-fluoro-N-(5-{[(4-methylphenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B258779.png)
![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B258782.png)

![2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol](/img/structure/B258786.png)